molecular formula C12H21NO4 B14178596 2-(Oxan-2-YL)ethyl 5-amino-4-oxopentanoate CAS No. 888031-58-1

2-(Oxan-2-YL)ethyl 5-amino-4-oxopentanoate

Cat. No.: B14178596
CAS No.: 888031-58-1
M. Wt: 243.30 g/mol
InChI Key: JSUHJPWJFSUHCG-UHFFFAOYSA-N
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Description

2-(Oxan-2-YL)ethyl 5-amino-4-oxopentanoate is a chemical compound with the molecular formula C11H19NO4. It is known for its unique structure, which includes an oxane ring and an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxan-2-YL)ethyl 5-amino-4-oxopentanoate typically involves the reaction of oxane derivatives with amino acids under specific conditions. One common method includes the esterification of 5-amino-4-oxopentanoic acid with 2-(oxan-2-yl)ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-2-YL)ethyl 5-amino-4-oxopentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Oxan-2-YL)ethyl 5-amino-4-oxopentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Oxan-2-YL)ethyl 5-amino-4-oxopentanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The oxane ring and amino group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-(Oxan-2-YL)ethyl 5-amino-4-oxopentanoate: Unique due to its specific structure and functional groups.

    2-(Tetrahydrofuran-2-YL)ethyl 5-amino-4-oxopentanoate: Similar structure but with a tetrahydrofuran ring instead of an oxane ring.

    2-(Pyran-2-YL)ethyl 5-amino-4-oxopentanoate: Contains a pyran ring, leading to different chemical properties

Uniqueness

This compound is unique due to its oxane ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

888031-58-1

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

2-(oxan-2-yl)ethyl 5-amino-4-oxopentanoate

InChI

InChI=1S/C12H21NO4/c13-9-10(14)4-5-12(15)17-8-6-11-3-1-2-7-16-11/h11H,1-9,13H2

InChI Key

JSUHJPWJFSUHCG-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)CCOC(=O)CCC(=O)CN

Origin of Product

United States

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